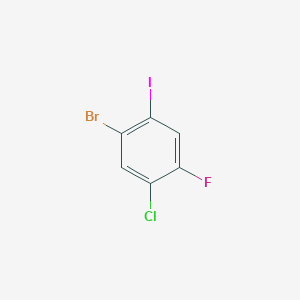
1-Bromo-5-chloro-4-fluoro-2-iodobenzene
Overview
Description
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is an organic compound that belongs to the family of halobenzenes . It has a molecular weight of 335.34 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene is C6H2BrClFI . The InChI code is 1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H .Physical And Chemical Properties Analysis
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is a solid at room temperature . It has a molecular weight of 335.34 . The density of a similar compound, 4-Fluoroiodobenzene, is 1.925 g/mL at 25 °C .Scientific Research Applications
Synthesis of Tetrasubstituted Alkenes
This compound is employed in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes .
Medicinal Chemistry
It is used as a building block in medicinal chemistry to develop novel therapeutics.
Suzuki-Miyaura Coupling Reaction
“1-Bromo-4-fluorobenzene,” which is similar in structure, is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It’s possible that “1-Bromo-5-chloro-4-fluoro-2-iodobenzene” could be used in a similar manner.
Safety and Hazards
Mechanism of Action
Mode of Action
Halogenated aromatic compounds can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reaction depends on the conditions and the other reactants present.
Pharmacokinetics
The ADME properties of halogenated aromatic compounds can vary widely and would depend on the specific compound and its physicochemical properties. Some general trends can be observed, such as increased lipophilicity due to the presence of halogens, which can affect absorption and distribution .
properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHYWMZQCRMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679243 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
CAS RN |
1067882-65-8 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


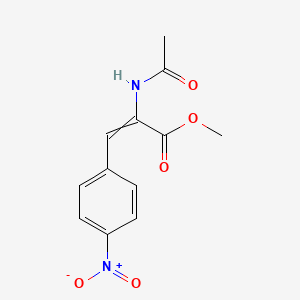
![1,3,3-Trimethyl-2-(2-{2-(phenylsulfanyl)-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium chloride](/img/structure/B1504681.png)
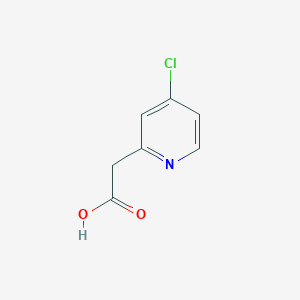

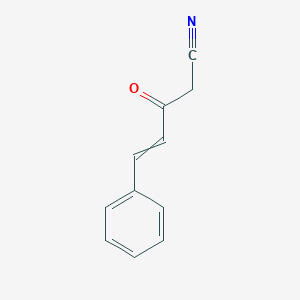
![3-Ethyl-2-[2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B1504687.png)
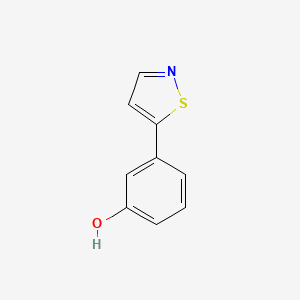
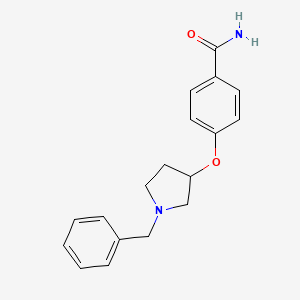
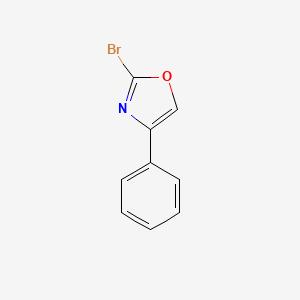
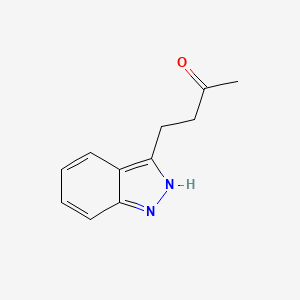
![2-[({[(Butan-2-ylidene)amino]oxy}carbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B1504693.png)

